molecular formula C9H16N2O5 B044237 N-(gamma-Aminobutyryl)glutamic acid CAS No. 122910-12-7

N-(gamma-Aminobutyryl)glutamic acid

Cat. No.: B044237
CAS No.: 122910-12-7
M. Wt: 232.23 g/mol
InChI Key: CQCYYMGLQMYXMR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(gamma-Aminobutyryl)glutamic acid is a derivative of glutamic acid (Glu) where the gamma-aminobutyryl group (linked to gamma-aminobutyric acid, GABA) is attached to the amino group of glutamic acid via an amide bond. Below, we systematically compare these compounds based on their structural features, biological functions, and research findings.

Properties

CAS No.

122910-12-7

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(4-aminobutanoylamino)pentanedioic acid

InChI

InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1

InChI Key

CQCYYMGLQMYXMR-LURJTMIESA-N

SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN

Synonyms

GABA-Glu
N-(gamma-aminobutyryl)-L-glutamic acid
N-(gamma-aminobutyryl)glutamic acid

Origin of Product

United States

Comparison with Similar Compounds

Poly-γ-Glutamic Acid (γ-PGA)

  • Structure: A polymer of glutamic acid monomers linked via γ-amide bonds, forming a biodegradable, water-soluble macromolecule .
  • Functions and Applications: Vaccine Adjuvant: γ-PGA/Alum complexes enhance antigen delivery to lymph nodes, promoting dendritic cell (DC) migration, antigen presentation, and cross-reactive immunity against influenza viruses. This results in elevated antibody-dependent cellular cytotoxicity (ADCC) and cytotoxic T lymphocyte (CTL) activity . Cross-Protection: γ-PGA/Alum-adjuvanted vaccines induce heterosubtypic protection against H1N1 and H3N2 influenza strains by targeting conserved viral epitopes .

N-Methylglutamic Acid

  • Structure: Glutamic acid with a methyl group attached to the amino nitrogen (CAS 35989-16-3) .
  • Industrial Use: Primarily studied for its physicochemical properties, such as solubility and stability in synthetic pathways.

N-Acetylglutamic Acid

  • Structure: Glutamic acid acetylated at the amino group (HMDB ID: HMDB0062660) .
  • Functions :
    • Urea Cycle Regulation : Serves as an essential activator of carbamoyl phosphate synthetase I (CPS I), a key enzyme in the urea cycle, facilitating ammonia detoxification .
    • Agricultural Relevance : Involved in nitrogen metabolism in legumes and rhizobial symbiosis .

Glutamine vs. Glutamic Acid

  • Structural Difference : Glutamine contains an amide group instead of the carboxylic acid side chain in glutamic acid .
  • Functional Contrast: Glutamic Acid: A non-essential amino acid acting as a major excitatory neurotransmitter and a precursor for GABA synthesis via glutamic acid decarboxylase (GAD) . Glutamine: Critical for immune function, nitrogen transport, and cellular energy production, particularly in rapidly dividing cells .

Data Table: Key Features of Glutamic Acid Derivatives

Compound Structure Modification Key Functions Applications Evidence Sources
N-(gamma-Aminobutyryl)glutamic Acid GABA conjugated to Glu via amide bond Hypothesized roles in GABA/glutamate metabolism Understudied; potential neuromodulator Not directly addressed
Poly-γ-Glutamic Acid (γ-PGA) Polymer of γ-linked Glu residues Immune activation, antigen delivery Vaccine adjuvants, drug delivery
N-Methylglutamic Acid Methyl group on amino N Synthetic intermediate, metabolic studies Chemical research
N-Acetylglutamic Acid Acetylated amino group Urea cycle regulation, nitrogen metabolism Treatment of hyperammonemia
Glutamine Amide side chain Immune support, nitrogen transport Nutritional supplements, cell culture

Research Findings and Mechanistic Insights

Immunomodulatory Effects of γ-PGA

  • Enhanced Antigen Presentation: γ-PGA/Alum increases chemokine levels (e.g., CCL2, CCL20) at injection sites, promoting DC recruitment and CCR7 upregulation, which drives migration to lymph nodes .
  • Cross-Reactive Immunity : Induces ADCC and CTL activity against conserved influenza epitopes, enabling protection against heterologous strains (e.g., H1N1 and H3N2) .

Metabolic Roles of N-Acetylglutamic Acid

  • Enzyme Activation : Binds to CPS I, enhancing its activity by 10–20 fold, critical for ammonia detoxification in the liver .

GABA-Glutamate Crosstalk

  • GAD and GABA Synthesis : Glutamic acid decarboxylase (GAD) converts glutamate to GABA, linking glutamic acid derivatives to inhibitory neurotransmission. Dysregulation of GAD1 is implicated in panic disorder and depression .

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